molecular formula C9H10BrN3O B14871041 2-(3-Aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile

2-(3-Aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile

Katalognummer: B14871041
Molekulargewicht: 256.10 g/mol
InChI-Schlüssel: JRXBIDILKQIBPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile is a synthetic organic compound that features an azetidine ring, a brominated furan ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Bromination of the Furan Ring: The furan ring can be brominated using bromine or other brominating agents under controlled conditions.

    Coupling Reactions: The azetidine and bromofuran intermediates can be coupled using nucleophilic substitution or other suitable reactions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation Products: Oxidized derivatives of the furan ring.

    Reduction Products: Amines derived from the nitrile group.

    Substitution Products: Various substituted furan derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

    Materials Science: Potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(3-Aminoazetidin-1-yl)-2-(5-chlorofuran-2-yl)acetonitrile: Similar structure with a chlorine atom instead of bromine.

    2-(3-Aminoazetidin-1-yl)-2-(5-methylfuran-2-yl)acetonitrile: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(3-Aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile may confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s properties.

Eigenschaften

Molekularformel

C9H10BrN3O

Molekulargewicht

256.10 g/mol

IUPAC-Name

2-(3-aminoazetidin-1-yl)-2-(5-bromofuran-2-yl)acetonitrile

InChI

InChI=1S/C9H10BrN3O/c10-9-2-1-8(14-9)7(3-11)13-4-6(12)5-13/h1-2,6-7H,4-5,12H2

InChI-Schlüssel

JRXBIDILKQIBPK-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1C(C#N)C2=CC=C(O2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.